
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 2-chloro-5-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium bis(trimethylsilyl)amide. The reaction is carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere (argon) and at low temperatures (0°C) to ensure the stability of the reactants and products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of chemicals to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group yields a hydroxypyridine derivative.
Hydrolysis: Yields 2-chloro-5-aminopyridine and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis, allowing selective reactions to occur at other functional groups .
Biology and Medicine: This compound is studied for its potential biological activity, including its role as a building block in the synthesis of pharmaceuticals. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridine ring may also participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparison with Similar Compounds
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate: Contains a fluorine atom instead of chlorine.
tert-Butyl ((6-iodopyridin-2-yl)methyl)carbamate: Contains an iodine atom instead of chlorine.
Uniqueness: tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with hydrogen or other substituents like methyl or ethyl groups .
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVDLXXIGIELL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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